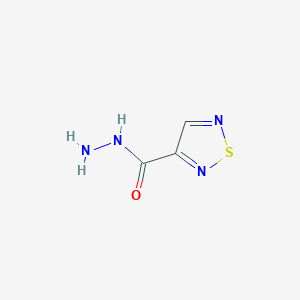

1,2,5-Thiadiazole-3-carbohydrazide

Beschreibung

1,2,5-Thiadiazole-3-carbohydrazide represents a confluence of two important chemical moieties: the electron-deficient 1,2,5-thiadiazole (B1195012) ring and the nucleophilic carbohydrazide (B1668358) functional group. This combination makes it a valuable building block in synthetic chemistry and a compound of interest for potential applications in materials science and medicinal chemistry.

Thiadiazoles are five-membered aromatic rings containing one sulfur and two nitrogen atoms. researchgate.net They exist in four isomeric forms: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole (B1197879). mdpi.com These scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. mdpi.com The presence of heteroatoms enhances membrane permeability and provides sites for hydrogen bonding. researchgate.net

Thiadiazole derivatives have demonstrated a vast spectrum of biological activities, including:

Antimicrobial mdpi.com

Anticancer mdpi.com

Antiviral mdpi.com

Anti-inflammatory mdpi.com

Anticonvulsant mdpi.com

Antitubercular jetir.org

Antihypertensive mdpi.com

The versatility of the thiadiazole core has led to the development of several commercial drugs, underscoring its importance in pharmaceutical research. mdpi.com

The 1,2,5-thiadiazole isomer possesses a unique set of properties that distinguish it from its counterparts. It is a highly aromatic and thermally stable ring system. thieme-connect.de However, the electron-withdrawing nature of the two nitrogen atoms makes the ring electron-deficient, which renders it relatively inert to electrophilic substitution but susceptible to nucleophilic attack. jetir.org

The parent 1,2,5-thiadiazole is a colorless, odorless liquid that is weakly basic. thieme-connect.de Its aromaticity and the inductive effect of the sulfur atom contribute to its distinct chemical reactivity. researchgate.net The sulfur atom can be readily oxidized to form non-aromatic thiadiazole-1-oxides. thieme-connect.de These features make the 1,2,5-thiadiazole ring a useful component for tuning the physicochemical properties of larger molecules, particularly in the design of functional materials and potential pharmaceuticals. mdpi.comresearchgate.net

Table 1: Physicochemical Properties of 1,2,5-Thiadiazole

| Property | Value |

|---|---|

| Molecular Formula | C₂H₂N₂S |

| Appearance | Colorless, odorless liquid |

| Melting Point | -50.1°C |

| Boiling Point | 94°C |

| Dipole Moment | 1.58 D |

| pKa | -4.9 |

| ¹H NMR (δ) | 8.61 ppm |

| ¹³C NMR (δ) | 151.6 ppm |

| UV Absorption (λmax) | 253 nm (in methanol) |

Source: thieme-connect.de

The carbohydrazide group (-CONHNH₂) is a crucial functional group in organic and medicinal chemistry. nih.gov It is often used as a key building block for synthesizing a variety of heterocyclic systems, such as other thiadiazoles, triazoles, and oxadiazoles. nih.govnih.gov The carbohydrazide moiety and its derivatives, particularly hydrazones formed by condensation with aldehydes or ketones, are recognized as important pharmacophores. nih.govmdpi.com

This functionality is present in numerous compounds that exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.com The ability of the hydrazide group to act as a linker and to form multiple hydrogen bonds makes it a valuable component in designing molecules that can effectively interact with biological receptors.

Direct research focused exclusively on this compound is limited in publicly available literature. However, research on closely related structures provides a clear indication of its potential synthesis pathways and applications.

A key synthetic precursor for functionalizing the C3 position of the ring is 1,2,5-thiadiazole-3-carbonyl azide (B81097) . thieme-connect.de The Curtius rearrangement of this azide is a known method to produce 1,2,5-thiadiazol-3-amine, a related compound. thieme-connect.de This established chemistry strongly suggests a viable synthetic route to this compound, likely through the reaction of the corresponding acid chloride or ester with hydrazine (B178648) hydrate (B1144303), or via the reaction of the carbonyl azide with hydrazine.

Research into other isomers, such as 1,2,3- and 1,3,4-thiadiazole carbohydrazides, is more extensive and offers insights into the potential research directions for the 1,2,5-isomer. These studies typically involve using the carbohydrazide as a handle to synthesize a library of hydrazone derivatives, which are then screened for various biological activities.

Table 2: Selected Research on Thiadiazole-Carbohydrazide Derivatives

| Compound Class | Research Focus | Findings/Applications |

|---|---|---|

| 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide (B1349471) Derivatives | Antimicrobial Activity | Combination of the 1,2,3-thiadiazole (B1210528) and hydrazide-hydrazone moieties led to compounds with significant antibacterial activity, particularly against Gram-positive bacteria. mdpi.com |

| 2,6-Dimethylimidazo[2,1-b] nih.govnih.govmdpi.comthiadiazole-5-carbohydrazide Derivatives | Anticancer Evaluation | Synthesis of new hydrazone derivatives and evaluation of their potential as anticancer agents. jetir.org |

| 1,2,3-Thiadiazole-based Carbohydrazides | Anti-TMV Activity | A thiophene-containing carbohydrazide 1,2,3-thiadiazole showed potent activity against the Tobacco Mosaic Virus (TMV). mdpi.com |

The established biological importance of the thiadiazole scaffold and the synthetic versatility of the carbohydrazide group position this compound as a compound with significant potential for future research in drug discovery and materials science. The exploration of its derivatives, particularly hydrazones, is a logical and promising trajectory for identifying new bioactive molecules.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,5-thiadiazole-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4OS/c4-6-3(8)2-1-5-9-7-2/h1H,4H2,(H,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHSRKDCHGIFFEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NSN=C1C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1,2,5 Thiadiazole 3 Carbohydrazide

Established Synthetic Routes to the 1,2,5-Thiadiazole (B1195012) Core

The construction of the 1,2,5-thiadiazole ring is a critical first step. Various synthetic strategies have been developed, primarily involving the cyclization of acyclic precursors.

Ring Construction from Precursors

A common and effective method for synthesizing the 1,2,5-thiadiazole ring is through the reaction of 1,2-diamines with sulfur-containing reagents. For instance, ethylenediamine (B42938) can react with sulfur monochloride or sulfur dichloride to form the parent 1,2,5-thiadiazole. chemicalbook.com Similarly, 2,3-diaminobutane reacts with sulfur dichloride to yield 3,4-dimethyl-1,2,5-thiadiazole. chemicalbook.com Another approach involves the reaction of diaminomaleonitrile (B72808) with thionyl chloride, which proceeds through a monosulfinylamine intermediate to afford 1,2,5-thiadiazole-3,4-dicarbonitrile (B1275684) in high yields. chemicalbook.commdpi.com

Vicinal dioximes also serve as valuable precursors. Their reaction with sulfur reagents under appropriate conditions leads to the formation of the thiadiazole ring.

Cyclization Reactions for Thiadiazole Ring Formation

Cyclization reactions are fundamental to the synthesis of the 1,2,5-thiadiazole core. The reaction of α-diketones with sulfamide (B24259) is a key method for producing 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides. researchgate.netmdpi.com Additionally, α-hydroxy ketones can react with sulfamide to form 3,4-disubstituted 1,2,5-Δ2-thiadiazoline 1,1-dioxides. researchgate.net

A notable example is the synthesis of 2-R-5-formyl-1,3,4-thiadiazole derivatives, which can be achieved through the Sommelet reaction of 2-R-5-chloromethyl-1,3,4-thiadiazole derivatives. farmaciajournal.com The cyclization of substituted thiosemicarbazides in acidic media is another versatile method for forming the 1,3,4-thiadiazole (B1197879) ring. farmaciajournal.comptfarm.pl

Introduction of the Carbohydrazide (B1668358) Moiety

Once the 1,2,5-thiadiazole ring is formed and appropriately functionalized, the next crucial step is the introduction of the carbohydrazide group.

Reactions with Hydrazine (B178648) Hydrate (B1144303) and Derivatives

A straightforward and widely used method to introduce the carbohydrazide moiety is the reaction of a corresponding ester derivative with hydrazine hydrate. nih.govresearchgate.netnahrainuniv.edu.iq This nucleophilic substitution reaction typically proceeds by refluxing the ester with hydrazine hydrate in a suitable solvent like ethanol (B145695) or n-butanol. nih.govnahrainuniv.edu.iq For example, ethyl 5-(1,2,3,4-tetrahydroxybutyl)-2-methylfuran-3-carboxylate is converted to its corresponding carbohydrazide by boiling with hydrazine hydrate. nih.gov

Functional Group Transformations to Yield Carbohydrazide

In some synthetic pathways, the carbohydrazide group is formed through the transformation of other functional groups. A common precursor is a carboxylic acid. For instance, 1,2,5-thiadiazole-3,4-dicarboxylic acid can be esterified and then treated with hydrazine hydrate to yield the desired carbohydrazide. mdpi.com A dinitrile, such as 1,2,5-thiadiazole-3,4-dicarbonitrile, can be hydrolyzed to the corresponding diacid, which is then converted to the diester and subsequently to the dihydrazide. mdpi.com

Advanced Synthetic Techniques and Green Chemistry Approaches

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. Green chemistry principles are being applied to the synthesis of thiadiazole derivatives to reduce waste, minimize the use of hazardous reagents, and improve reaction efficiency. mdpi.comnanobioletters.comresearchgate.netbenthamdirect.comresearchgate.net

Microwave-assisted synthesis has emerged as a powerful tool, often leading to shorter reaction times and improved yields compared to conventional heating methods. mdpi.comnanobioletters.comresearchgate.net Ultrasonic irradiation is another green technique that can accelerate reaction rates. nanobioletters.comresearchgate.net Solvent-free reaction conditions and the use of greener solvents are also being explored to minimize the environmental impact of these syntheses. mdpi.comresearchgate.net For example, solvent-free grinding techniques using catalysts like basic alumina (B75360) have been employed for the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles. mdpi.com

These advanced techniques offer promising alternatives to traditional methods, contributing to more sustainable and efficient production of 1,2,5-thiadiazole-3-carbohydrazide and its derivatives.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner products compared to conventional heating methods. While specific literature detailing the direct microwave-assisted synthesis of this compound is not prevalent, the application of this technology is well-documented for structurally related thiadiazole isomers and their derivatives.

For instance, multi-step syntheses of novel 1,2,4-triazole (B32235) derivatives containing 1,2,3-thiadiazole (B1210528) moieties have been effectively performed under microwave conditions. mdpi.comnih.gov In one such synthesis, the final step involving the reaction of a thiol-containing triazole with alkyl chlorides was completed in 15 minutes at 90 °C, demonstrating a significant rate enhancement. mdpi.comnih.gov Similarly, various 1,3,4-thiadiazole derivatives have been synthesized using microwave irradiation, which facilitates the cyclization and condensation reactions. jusst.org

A comparison between conventional and microwave-assisted methods for the synthesis of triazolothiadiazole analogues highlights the advantages of the latter. As shown in the table below, reaction times were drastically reduced from hours to minutes, with a corresponding increase in product yield.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Triazolothiadiazole Analogues derpharmachemica.com

| Compound | Conventional Method (Time) | Conventional Method (Yield %) | Microwave Method (Time) | Microwave Method (Yield %) |

|---|---|---|---|---|

| 3a | 7h | 65 | 5 min | 85 |

| 3b | 8h | 68 | 6 min | 88 |

| 3c | 7.5h | 66 | 5.5 min | 86 |

This data pertains to the synthesis of 3,6-disubstituted- nih.govmdpi.comontosight.aitriazolo[3,4-b] mdpi.comontosight.aiconicet.gov.arthiadiazoles and serves as an illustrative example of the efficiency of microwave-assisted synthesis in related heterocyclic systems.

Solvent-Free Synthetic Methodologies

Solvent-free, or solid-state, reactions are a cornerstone of green chemistry, minimizing waste and often enhancing reaction rates and selectivity. nih.gov While a specific solvent-free protocol for this compound has not been detailed, this approach has been successfully applied to the synthesis of the core 1,2,5-thiadiazole ring system, specifically its 1,1-dioxide derivatives.

The condensation of 1,2-dicarbonyl compounds with sulfamide can be conducted under solvent-free conditions using a Keggin-type acid catalyst (H₃PMo₁₂O₄₀·nH₂O) to produce 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides in good yields. conicet.gov.ar This method stands as a clean and environmentally friendly alternative to traditional syntheses in strong mineral acids. conicet.gov.ar

Table 2: Solvent-Free Synthesis of Acenaphtho[1,2-c] nih.govontosight.aithieme-connect.dethiadiazole 1,1-dioxide conicet.gov.ar

| Catalyst Pretreatment Temp. | Reaction Temp. | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 25 °C | 120 °C | 24 | 82 |

| 150 °C | 120 °C | 24 | 89 |

| 300 °C | 120 °C | 24 | 65 |

This data illustrates the successful application of solvent-free conditions for the formation of a related 1,2,5-thiadiazole ring system.

Furthermore, grinding methods at room temperature have been employed for the synthesis of 1,3,4-thiadiazoles, showcasing another simple, solvent-free approach. nih.gov Given that the final hydrazinolysis step to form the carbohydrazide is a condensation reaction, it is a plausible candidate for adaptation to solvent-free or minimal-solvent conditions, potentially with gentle heating or grinding.

Application of Catalytic Systems in Synthesis

Catalysis is fundamental to modern organic synthesis, offering pathways to increased efficiency, selectivity, and milder reaction conditions. The synthesis of the 1,2,5-thiadiazole ring and its derivatives can be achieved using various catalytic systems.

The formation of 3,4-dichloro-1,2,5-thiadiazole (B139948) from the reaction of cyanogen (B1215507) with sulfur dichloride is effectively catalyzed by a source of chloride ions, such as tetraethylammonium (B1195904) chloride. google.com For the synthesis of 1,2,5-thiadiazole 1,1-dioxides, strong Brønsted acids or solid acid catalysts like Keggin-type heteropolyacids are employed to catalyze the condensation reaction. conicet.gov.ar

While these examples apply to the formation of the core ring or its analogues, catalytic systems are also crucial for functionalizing the ring. Palladium catalysts, for example, are extensively used in cross-coupling reactions to create C-C bonds. Although widely reported for other isomers, such as the alkoxycarbonylation of halogenated 1,2,4-thiadiazoles using catalysts like Pd(OAc)₂ with organophosphorus ligands (e.g., Xantphos), this demonstrates a powerful method for introducing the ester precursor to the carbohydrazide. google.comgoogleapis.com

Table 3: Catalytic Systems in Thiadiazole Synthesis

| Thiadiazole Type | Reaction | Catalyst System | Reference |

|---|---|---|---|

| 1,2,5-Thiadiazole (dichloro-) | Cyclization | Chloride Ion (e.g., [Et₄N]Cl) | google.com |

| 1,2,5-Thiadiazole 1,1-dioxide | Condensation | Keggin-type Acid (H₃PMo₁₂O₄₀) | conicet.gov.ar |

| 1,2,4-Thiadiazole (B1232254) (-COOR) | Alkoxycarbonylation | Pd(OAc)₂ / Xantphos | google.comgoogleapis.com |

Chemo- and Regioselectivity Considerations in this compound Synthesis

Controlling chemo- and regioselectivity is paramount in the synthesis of specifically substituted heterocycles like this compound. These considerations apply both to the initial construction of the thiadiazole ring and to its subsequent functionalization.

Regioselectivity: The regioselectivity of the synthesis is concerned with the specific placement of substituents on the heterocyclic ring.

Ring Formation: The synthesis of the 1,2,5-thiadiazole ring itself can be highly regioselective depending on the starting materials. The reaction of an unsymmetrical α-diamine, such as 1,2-diaminopropane (B80664) dihydrochloride, with sulfur monochloride yields a single product, 3-methyl-1,2,5-thiadiazole, indicating a regioselective cyclization process. google.com In contrast, syntheses starting from symmetrical precursors like ethylenediamine (yielding the parent 1,2,5-thiadiazole) or cyanogen (yielding 3,4-dicyano- or 3,4-dichloro-1,2,5-thiadiazole) naturally circumvent issues of regioselectivity for the C3/C4 positions. google.comgoogle.com

Ring Functionalization: For a pre-formed, unsymmetrically substituted 1,2,5-thiadiazole, the existing substituent directs the position of further reactions. In cases of fused systems like 2,1,3-benzothiadiazole, C-H borylation and subsequent cross-coupling reactions can be directed to specific positions on the benzene (B151609) portion of the molecule, demonstrating high regiocontrol. researchgate.net This principle of directed functionalization is a key strategy for achieving specific substitution patterns.

Chemoselectivity: Chemoselectivity refers to the ability to react with one functional group in the presence of others. In the context of this compound synthesis, the most critical chemoselective transformation is the conversion of the ester precursor to the final carbohydrazide.

The reaction of an ester, such as ethyl 1,2,5-thiadiazole-3-carboxylate, with hydrazine hydrate is a highly chemoselective process. Hydrazine acts as a potent nucleophile that selectively attacks the electrophilic carbonyl carbon of the ester. The aromatic 1,2,5-thiadiazole ring is stable and generally unreactive under these conditions, as are many other functional groups. nih.govderpharmachemica.com This high degree of chemoselectivity allows for the clean formation of the carbohydrazide without side reactions involving the heterocyclic core, making it a reliable final step in the synthetic sequence.

Chemical Reactivity and Derivatization of 1,2,5 Thiadiazole 3 Carbohydrazide

Fundamental Reactivity Patterns of the 1,2,5-Thiadiazole (B1195012) Ring System

The 1,2,5-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. Its structure and electronic properties impart distinct reactivity patterns.

Electron-Deficient Nature and Susceptibility to Nucleophilic Attack

The 1,2,5-thiadiazole ring is characterized by a significant π-electron deficiency. semanticscholar.orgisuct.ruscispace.comrsc.orgrsc.org This electron-deficient nature arises from the presence of the electronegative nitrogen and sulfur atoms within the ring system. Consequently, the carbon atoms of the ring are susceptible to nucleophilic attack. thieme-connect.denih.gov In some cases, nucleophilic attack can occur on the sulfur atom, leading to ring-opening reactions. thieme-connect.de The electron-withdrawing properties of the thiadiazole ring also influence the reactivity of its substituents. thieme-connect.de For instance, the presence of the ring enhances the leaving group ability of substituents attached to it. thieme-connect.de

The oxidation state of the sulfur atom can further influence the ring's reactivity. For example, 1,2,5-thiadiazole 1,1-dioxides are particularly vulnerable to nucleophilic attack at the C=N double bonds. mdpi.comresearchgate.net

Reactivity of the Hydrazide Group

The carbohydrazide (B1668358) group (-CONHNH2) is a highly reactive functional group. atamankimya.comatamanchemicals.com It is a derivative of hydrazine (B178648) and exhibits strong reducing properties. atamanchemicals.com The two hydrazine groups in carbohydrazide show normal reactivity towards carbonyl compounds. ias.ac.in This reactivity is central to many of the derivatization reactions of 1,2,5-thiadiazole-3-carbohydrazide.

Reactions Involving the Carbohydrazide Functionality

The hydrazide moiety of this compound is the primary site for a variety of chemical transformations, enabling the synthesis of a wide array of derivatives.

Condensation Reactions with Carbonyl Compounds (e.g., Aldehydes and Ketones) to Form Schiff Bases and Hydrazones

A hallmark reaction of the carbohydrazide group is its condensation with aldehydes and ketones to form Schiff bases and hydrazones. nih.gov This reaction involves the nucleophilic attack of the terminal amino group of the hydrazide onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule. These reactions are often catalyzed by acids. nih.govnih.gov

A variety of aldehydes and ketones can be used in these condensation reactions, leading to a diverse range of Schiff base and hydrazone derivatives of 1,2,5-thiadiazole. For example, carbohydrazides can be condensed with ketones to afford the corresponding hydrazone derivatives. nih.govnih.gov Similarly, reaction with various benzaldehydes can produce Schiff base ligands. chemrevlett.com

Table 1: Examples of Condensation Reactions

| Reactant 1 | Reactant 2 | Product Type | Reference |

| This compound | Aldehyde/Ketone | Schiff Base/Hydrazone | nih.gov |

| 5-(1,2,3,4-Tetrahydroxybutyl)-2-methylfuran-3-carbohydrazide | Ketones | Carbohydrazide derivatives | nih.govnih.gov |

| 4-methyl-1,2,3-thiadiazoles-5-carboxylic acid hydrazide | Benzaldehydes | Schiff base ligands | chemrevlett.com |

| Thioaroylhydrazines | Aldehydes/Ketones | 2,3-dihydro-1,3,4-thiadiazoles | rsc.org |

Cyclization Reactions to Form Fused Heterocyclic Systems

The carbohydrazide moiety and its derivatives, such as thiosemicarbazones, are excellent precursors for the synthesis of fused heterocyclic systems. These cyclization reactions often involve intramolecular condensation or addition reactions, leading to the formation of new rings attached to the 1,2,5-thiadiazole core.

For instance, thiosemicarbazone derivatives, formed from the condensation of a carbohydrazide with a thiosemicarbazide (B42300), can be cyclized using reagents like acetic anhydride (B1165640) to afford 4,5-dihydro-1,3,4-thiadiazolyl derivatives. nih.govnih.gov Other cyclization reactions can lead to the formation of various fused systems, including triazoles and thiadiazines. mdpi.comresearchgate.netsci-hub.se The specific heterocyclic system formed depends on the nature of the reactants and the reaction conditions. For example, treatment of 1,2-diacylhydrazines with phosphorus pentasulfide can yield 2,5-disubstituted-1,3,4-thiadiazoles. alliedacademies.org

Table 2: Examples of Cyclization Reactions

| Starting Material | Reagent(s) | Resulting Heterocycle | Reference |

| Thiosemicarbazone derivatives | Acetic anhydride | 4,5-Dihydro-1,3,4-thiadiazole | nih.govnih.gov |

| 4-methyl-2-phenylthiazole-5-carbohydrazide | CS2, KOH, then Hydrazine hydrate (B1144303) | 4-amino-5-(4-methyl-2-phenylthiazol-5-yl)-4H-1,2,4-triazole-3-thiol | mdpi.com |

| Thiocarbohydrazide | Carbon disulfide in pyridine | 3,5-dimercapto-4-amino-4,1,2-triazole and 2,4-dimercapto- thieme-connect.demdpi.comatamanchemicals.com-triazolo-[3,4-b]- thieme-connect.deatamankimya.comatamanchemicals.com-thiadiazole | scispace.com |

| 1,2-Diacylhydrazines | P2S5 | 2,5-Disubstituted-1,3,4-thiadiazoles | alliedacademies.org |

Acylation and Alkylation Reactions

The hydrazide group of this compound can undergo acylation and alkylation reactions. Acylation typically occurs at the terminal nitrogen atom, leading to the formation of N'-acyl derivatives. researchgate.net These reactions are often carried out using acyl chlorides or anhydrides.

Alkylation can also occur on the nitrogen atoms of the hydrazide or on the sulfur atom of a thione derivative formed through cyclization. For example, alkylation of 2,5-dimercapto-1,3,4-thiadiazole (B142945) with ethyl bromobutyrate results in the formation of a diester derivative. mdpi.com

These reactions provide a means to introduce a wide variety of functional groups and structural diversity to the this compound scaffold, further expanding its utility in the synthesis of complex molecules.

Coordination Chemistry: this compound as a Ligand

While direct studies on the coordination chemistry of this compound are not extensively documented in publicly available literature, its behavior as a ligand can be inferred from the well-established chemistry of related carbohydrazide derivatives, particularly those containing other thiadiazole isomers (e.g., 1,3,4-thiadiazole (B1197879) and 1,2,3-thiadiazole) and other heterocyclic systems. These analogues are known to form stable complexes with a variety of transition metal ions.

Carbohydrazide derivatives are excellent chelating agents for a wide array of transition metal ions due to the presence of multiple donor atoms. The hydrazide functional group (-CONHNH2) itself offers potential coordination sites. Furthermore, this moiety is often derivatized, for instance, through condensation with aldehydes or ketones to form Schiff bases, which introduces an imine (-C=N) group and expands the coordinating capabilities of the molecule.

Based on analogous compounds, this compound and its derivatives are expected to form stable complexes with transition metals such as cobalt(II), nickel(II), copper(II), and zinc(II). The chelation typically involves the formation of five- or six-membered rings with the metal center, which enhances the thermodynamic stability of the resulting complexes. For example, Schiff base ligands derived from 4-methyl-1,2,3-thiadiazole-5-carbohydrazide (B1349471) have been shown to coordinate with Ru(III), Rh(II), Pd(II), Ag(II), and Cd(II) ions.

Table 1: Examples of Transition Metal Complexes with Thiadiazole Carbohydrazide-Based Ligands

| Ligand Derivative | Transition Metal Ion(s) | Reference |

| Schiff base of 4-methyl-1,2,3-thiadiazole-5-carbohydrazide | Ru(III), Rh(II), Pd(II), Ag(II), Cd(II) | |

| Schiff base of 4-methyl-1,2,3-thiadiazole-5-carbohydrazide | Fe(II), Zn(II), Cu(II), Co(II), Ni(II) | |

| Schiff base of 4-methyl-1,2,3-thiadiazole-5-carbohydrazide | Fe(III), Co(II), Ni(II), Cu(II), Zn(II) |

This table presents data for analogous compounds to illustrate the general chelating properties of thiadiazole carbohydrazides.

The coordination of carbohydrazide-based ligands to metal ions can occur through several bonding modes, primarily dictated by the specific donor atoms available and the reaction conditions. For this compound, particularly in its Schiff base derivatives, the primary donor sites are the nitrogen atom of the azomethine group and the oxygen atom of the carbonyl group (or the enolic oxygen after deprotonation).

In its neutral form, the ligand can act as a bidentate donor through the carbonyl oxygen and the terminal amino nitrogen of the hydrazide. However, it more commonly undergoes tautomerization to its enol form in the presence of metal ions, leading to deprotonation of the enolic hydroxyl group. This results in a negatively charged ligand that can coordinate as a bidentate (NO) or tridentate (ONO or NNO) chelate. The involvement of the thiadiazole ring nitrogens or the sulfur atom in coordination is also a possibility, which would lead to even more complex coordination modes and potentially the formation of polynuclear complexes.

Studies on Schiff bases of related thiadiazole carbohydrazides confirm that coordination typically occurs through the azomethine nitrogen and the enolic oxygen. The formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds is a common feature in these complexes.

Table 2: Common Donor Sites in Thiadiazole Carbohydrazide-Based Ligands

| Donor Atom/Group | Bonding Mode Contribution | Reference |

| Carbonyl Oxygen (C=O) | Bidentate (neutral ligand) | |

| Enolic Oxygen (-C-O-) | Bidentate or Tridentate (deprotonated ligand) | |

| Azomethine Nitrogen (-C=N) | Bidentate or Tridentate | |

| Thiadiazole Ring Nitrogen | Potential for higher denticity/bridging |

This table is based on data from analogous carbohydrazide ligands.

The formation of chelate rings with transition metal ions generally leads to thermodynamically stable complexes. The stability of these complexes can be influenced by several factors, including the nature of the metal ion, the specific donor atoms involved, and the geometry of the resulting complex. The complexes are typically characterized using a variety of spectroscopic and analytical techniques.

Infrared (IR) spectroscopy is a powerful tool for determining the coordination sites. A shift in the stretching frequency of the C=O group to a lower wavenumber in the complex compared to the free ligand suggests coordination through the carbonyl oxygen. The disappearance of the N-H stretching vibration and the appearance of a new band corresponding to the C=N stretching vibration can indicate the formation of a Schiff base and its subsequent coordination. The presence of new bands at lower frequencies can be assigned to M-O and M-N vibrations.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can also provide valuable information about the structure of the complexes in solution. Changes in the chemical shifts of protons and carbons near the coordination sites can confirm the bonding of the ligand to the metal ion.

Thermogravimetric analysis (TGA) is often employed to study the thermal stability of the metal complexes and to determine the presence of coordinated or lattice water molecules.

Oxidative Transformations of the 1,2,5-Thiadiazole Ring (e.g., 1,1-Dioxides)

The sulfur atom in the 1,2,5-thiadiazole ring is susceptible to oxidation, which can lead to the formation of the corresponding 1-oxide and 1,1-dioxide derivatives. This transformation significantly alters the electronic properties and geometry of the heterocyclic ring, moving it from an aromatic to a non-aromatic system.

The oxidation of the 1,2,5-thiadiazole ring is typically achieved using common laboratory oxidizing agents. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are frequently used for this purpose. The reaction generally proceeds smoothly and offers a direct route to the S-oxidized derivatives.

Table 3: General Oxidative Transformation of the 1,2,5-Thiadiazole Ring

| Starting Material | Oxidizing Agent | Product | Reference |

| 1,2,5-Thiadiazole | m-CPBA | 1,2,5-Thiadiazole 1-oxide / 1,1-dioxide | |

| 1,2,5-Thiadiazole 1-oxide | m-CPBA | 1,2,5-Thiadiazole 1,1-dioxide |

This table illustrates the general oxidative transformation of the 1,2,5-thiadiazole ring system.

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis of 1,2,5-Thiadiazole-3-carbohydrazide and Its Derivatives

Spectroscopic methods are fundamental in elucidating the molecular structure of this compound and its various derivatives. By analyzing the interaction of these compounds with electromagnetic radiation, detailed information about their electronic and vibrational states, as well as the specific arrangement of atoms, can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of this compound derivatives. While the parent 1,2,5-thiadiazole (B1195012) ring itself lacks protons, ¹H NMR is instrumental in identifying the signals from protons on substituent groups. For instance, in derivatives where the carbohydrazide (B1668358) moiety has reacted to form hydrazones, the NH proton typically appears as a singlet at δ 9.20–9.87 ppm. nih.gov The chemical shifts of other protons, such as those on aromatic or aliphatic side chains, provide further structural confirmation.

¹³C NMR spectroscopy offers deeper insight into the carbon framework. The carbon atoms of the 1,2,5-thiadiazole ring in its 1,1-dioxide derivatives resonate in the range of 150–170 ppm. nih.gov In other substituted 1,2,3-thiadiazoles, these signals can be found between 142.1 and 160.4 ppm. researchgate.net The carbonyl carbon of the carbohydrazide group and the carbons of various substituents also exhibit characteristic chemical shifts, aiding in the complete structural assignment of the molecule. For example, in some 1,3,4-thiadiazole (B1197879) derivatives, the C=O group of a carbohydrazide appears around 160-156 ppm. tsijournals.com

Detailed ¹H and ¹³C NMR data for various thiadiazole derivatives are presented in the table below.

| Compound Type | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) | Reference |

| 1,3,4-Thiadiazole Hydrazone Derivatives | NH proton: 9.20–9.87 (singlet) | C=O: 160-156 | nih.govtsijournals.com |

| 1,2,5-Thiadiazole 1,1-Dioxide Derivatives | No protons on the thiadiazole ring | Thiadiazole carbons: 150–170 | nih.gov |

| Substituted 1,2,3-Thiadiazoles | Varies based on substituents | Thiadiazole carbons: 142.1–160.4 | researchgate.net |

| Thiazoles with 1,3,4-Thiadiazole Moiety | NH proton: ~11.19 (singlet, D₂O-exchangeable) | C=O: 167.9, 194.0 | d-nb.info |

Infrared (IR) spectroscopy is a crucial technique for identifying the various functional groups present in this compound and its derivatives. ksu.edu.sasavemyexams.com The IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The carbohydrazide moiety exhibits distinct IR signals. The N-H stretching vibrations of the amine group typically appear as one or two bands in the region of 3300–3500 cm⁻¹. ksu.edu.sa The carbonyl (C=O) group of the hydrazide shows a strong absorption band, usually between 1640 cm⁻¹ and 1680 cm⁻¹. d-nb.infodergipark.org.tr

The 1,2,5-thiadiazole ring itself has characteristic vibrations. For 1,2,5-thiadiazole 1,1-dioxide derivatives, two C=N stretching vibrations are observed in the 1550–1600 cm⁻¹ range, and two S=O stretches appear at 1280–1350 cm⁻¹ and 1100–1170 cm⁻¹. nih.gov The presence and position of these bands can confirm the integrity of the heterocyclic ring and the presence of the key functional groups.

| Functional Group | Characteristic IR Absorption Range (cm⁻¹) | Reference |

| N-H Stretch (Amine/Amide) | 3300–3500 | ksu.edu.sa |

| C=O Stretch (Carbohydrazide) | 1640–1680 | d-nb.infodergipark.org.tr |

| C=N Stretch (Thiadiazole ring) | 1550–1600 | nih.gov |

| S=O Stretch (Thiadiazole 1,1-dioxide) | 1280–1350 and 1100–1170 | nih.gov |

| C-H Stretch (Aromatic/Aliphatic) | 2800-3100 | dergipark.org.tr |

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the fragmentation patterns of this compound and its derivatives. uvic.ca Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) provide precise mass measurements, allowing for the confirmation of molecular formulas. researchgate.netmdpi.com

The fragmentation patterns observed in the mass spectrum offer valuable structural information. nuph.edu.uasapub.org For instance, the cleavage of the N-N bond in the carbohydrazide moiety is a common fragmentation pathway. The thiadiazole ring can also undergo characteristic fragmentation, helping to distinguish between isomers. mdpi.com In some derivatives, the loss of small molecules like N₂ is observed. mdpi.com Analysis of the fragment ions helps to piece together the molecular structure and confirm the connectivity of the atoms.

| Ionization Technique | Information Obtained | Application to this compound | Reference |

| ESI-MS | Molecular weight and fragmentation patterns | Confirmation of the molecular ion and study of fragmentation pathways. | mdpi.comnuph.edu.ua |

| HRMS | Precise molecular weight and elemental composition | Accurate determination of the molecular formula. | researchgate.net |

| Tandem MS (MS/MS) | Structural elucidation of fragment ions | Detailed analysis of fragmentation mechanisms to differentiate isomers. | mdpi.com |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. uu.nlbspublications.netbioglobax.com For 1,2,5-thiadiazole derivatives, the absorption bands in the UV-Vis spectrum are typically associated with π → π* and n → π* transitions. scribd.com

The simplest 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides exhibit a maximum absorption in the ultraviolet region, around 315 nm in acetonitrile (B52724) and 240–280 nm in ethanol (B145695). nih.gov The position and intensity of these absorption bands can be influenced by the nature of the substituents on the thiadiazole ring and the solvent used. nih.govmdpi.com Conjugation with other aromatic systems can lead to a bathochromic (red) shift, moving the absorption to longer wavelengths. bspublications.net

| Compound Type | Absorption Maxima (λmax) | Solvent | Electronic Transition | Reference |

| 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides | ~315 nm | Acetonitrile | π → π* / n → π | nih.gov |

| 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides | 240–280 nm | Ethanol | π → π / n → π* | nih.gov |

Thermal Analysis (TGA-DTA) for Thermal Stability

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to evaluate the thermal stability of this compound and its derivatives. abo.fietamu.eduslideshare.net TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures and the presence of volatile components. etamu.edu DTA measures the difference in temperature between a sample and a reference material, revealing exothermic or endothermic transitions like melting, crystallization, and decomposition. slideshare.net

Studies on related heterocyclic compounds, such as 1,2,3-triazole and 1,3,4-thiadiazole derivatives, have shown that these compounds can be thermally stable up to temperatures ranging from 205°C to over 280°C, after which they undergo decomposition. dergipark.org.trorientjchem.org This information is crucial for understanding the material's properties and potential applications at elevated temperatures.

| Compound Type | Decomposition Temperature Range (°C) | Analytical Technique | Reference |

| 1,2,3-Triazole and 1,3,4-Thiadiazole Derivatives | 205 - >280 | TGA/DTG | orientjchem.org |

| Methoxybenzamide Derivatives with 1,3,4-Thiadiazole | Varies (multi-step decomposition) | TGA/DTA | dergipark.org.tr |

Elemental Analysis (CHN/CHNS) for Compositional Verification

Elemental analysis is a cornerstone technique in the characterization of novel chemical compounds, providing fundamental insight into their elemental composition. This analytical method determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and often sulfur (S) within a sample. The experimentally determined values are then compared against the theoretically calculated percentages derived from the compound's molecular formula. A close correlation between the experimental and calculated values serves as a crucial verification of the compound's purity and empirical formula, thereby confirming its identity.

The calculated elemental composition for This compound is presented below.

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.011 | 3 | 36.033 | 24.99% |

| Hydrogen | H | 1.008 | 4 | 4.032 | 2.80% |

| Nitrogen | N | 14.007 | 4 | 56.028 | 38.88% |

| Oxygen | O | 15.999 | 1 | 15.999 | 11.10% |

| Sulfur | S | 32.06 | 1 | 32.06 | 22.25% |

| Total | 144.152 | 100.00% |

While specific data for the target compound is unavailable, research on related thiadiazole derivatives illustrates the application of elemental analysis. For instance, studies on various substituted thiadiazole carbohydrazides report CHN or CHNS analysis to validate their synthesized structures.

In a study on derivatives of 2,5-dimercapto-1,3,4-thiadiazole (B142945), the carbohydrazide intermediate was reacted to form various compounds, and their elemental compositions were verified. derpharmachemica.comderpharmachemica.com For example, for a compound identified as 2,5-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,4-thiadiazole, the following elemental analysis data was reported. semanticscholar.org

| Compound | Molecular Formula | Analysis | Calculated (%) | Found (%) |

| 2,5-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,4-thiadiazole | C₁₂H₁₄N₆S | C | 52.54 | 52.56 |

| H | 5.14 | 5.17 | ||

| N | 30.63 | 30.61 |

Similarly, in the synthesis of novel thiazole (B1198619) and 1,3,4-thiadiazole derivatives, elemental analysis was crucial for structure elucidation. For N'-(4-Chlorophenyl)-2-(2-(4-methyl-2-phenylthiazole-5-carbonyl)hydrazono) propane (B168953) hydrazonoyl chloride, the experimental values closely matched the calculated percentages. nih.gov

| Compound | Molecular Formula | Analysis | Calculated (%) | Found (%) |

| N'-(4-Chlorophenyl)-2-(2-(4-methyl-2-phenylthiazole-5-carbonyl)hydrazono) propane hydrazonoyl chloride | C₂₀H₁₇Cl₂N₅OS | C | 53.82 | 53.75 |

| H | 3.84 | 3.79 | ||

| N | 15.69 | 15.58 |

These examples underscore the importance of elemental analysis in synthetic chemistry for the verification of the composition of newly synthesized compounds. The close agreement between the calculated and found percentages for these related structures provides confidence in their assigned chemical identities.

Design and Synthesis of Analogues and Hybrid Systems of 1,2,5 Thiadiazole 3 Carbohydrazide

Modifications on the 1,2,5-Thiadiazole (B1195012) Ring

The 1,2,5-thiadiazole ring is a key structural motif whose reactivity and stability are significantly influenced by the nature of its substituents. Furthermore, the isomeric forms of thiadiazole carbohydrazide (B1668358) provide alternative scaffolds with distinct chemical characteristics.

Substituent Effects on Ring Reactivity and Stability

The 1,2,5-thiadiazole ring is characterized by its relative thermal stability, with the parent compound being stable up to 220°C. thieme-connect.de It is an electron-withdrawing system, which has profound effects on any attached functional groups. This electron-withdrawing nature enhances the stabilization of adjacent carbanions and increases the reactivity of α-methylene groups, for instance, allowing for selective halogenation. thieme-connect.de Conversely, it destabilizes adjacent carbenium ions. thieme-connect.de

The ring itself is generally resistant to electrophilic substitution but can undergo reactions like halogenation and chloromethylation under specific conditions. thieme-connect.de Nucleophilic attack is a more common reaction pathway. Depending on the reaction conditions and the nature of the nucleophile, the attack can occur at a ring carbon, a ring proton, or the sulfur atom, with the latter often leading to ring cleavage and the formation of a 1,2-diimine. thieme-connect.de Oxidation of the ring sulfur to form non-aromatic 1-oxides and 1,1-dioxides can be achieved with mild oxidizing agents. thieme-connect.deresearchgate.net These modifications significantly alter the electronic properties of the ring, as the aromatic character is lost, making the dioxide derivatives much easier to electroreduce than the parent thiadiazole ring. researchgate.net

Theoretical studies using density functional theory (DFT) on 3-hydroxy-4-substituted-1,2,5-thiadiazoles have further elucidated these substituent effects. The stability and tautomeric equilibrium of these derivatives are influenced by the electronic nature of the substituent at the 4-position (e.g., -NO₂, -CN, -F, -H, -Me, -NH₂). researchgate.net

Isomeric Thiadiazole Carbohydrazides (e.g., 1,2,3- and 1,3,4-Thiadiazole (B1197879) Carbohydrazides)

Thiadiazole exists in several isomeric forms, and the corresponding carbohydrazide derivatives have been synthesized and studied. iscience.in These isomers serve as alternative building blocks for new chemical entities.

1,2,3-Thiadiazoles: Derivatives of 4-methyl-1,2,3-thiadiazole-5-carbohydrazide (B1349471) have been synthesized and used as precursors for a variety of hydrazide-hydrazones. mdpi.comnih.gov The synthesis typically involves the condensation of the carbohydrazide with various substituted aldehydes. mdpi.com The Hurd–Mori reaction, involving the cyclization of a Schiff base derivative with thionyl chloride (SOCl₂), is a common method for creating the 1,2,3-thiadiazole (B1210528) ring itself. mdpi.com These scaffolds have been investigated for creating hybrid structures with promising biological activities. nih.govmdpi.com

1,3,4-Thiadiazoles: This isomer is perhaps the most widely studied. The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles often starts with the acylation of a thiosemicarbazide (B42300) followed by dehydration using reagents like sulfuric or polyphosphoric acid. nih.gov The reactivity of the 1,3,4-thiadiazole nucleus is heavily dependent on the substituents at the 2- and 5-positions. nih.gov Due to the electronegativity of the two nitrogen atoms, the ring carbons are electron-deficient and susceptible to nucleophilic substitution, making halogenated 1,3,4-thiadiazoles valuable intermediates. nih.gov

1,2,4-Thiadiazoles: 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide (B1447067) is a key intermediate in the synthesis of pharmaceutically relevant compounds. patsnap.com Patented synthetic routes describe its formation from acetamidine (B91507) precursors which undergo cyclization to form the thiadiazole ring, followed by the introduction of the carbohydrazide moiety. patsnap.com

| Isomer | Common Synthetic Precursors | Key Reactivity Features | Reference |

|---|---|---|---|

| 1,2,3-Thiadiazole-5-carbohydrazide | Schiff bases from hydrazides, Thionyl chloride (Hurd-Mori reaction) | Used to synthesize hydrazide-hydrazones by condensation with aldehydes. | mdpi.commdpi.com |

| 1,3,4-Thiadiazole-carbohydrazide | Thiosemicarbazides, Acylating agents | Ring carbons are susceptible to nucleophilic attack; halogenated derivatives are useful intermediates. | nih.gov |

| 1,2,4-Thiadiazole-5-carbohydrazide | Acetamidine, Thiocyanates | Serves as a key intermediate for complex pharmaceutical compounds. | patsnap.com |

Variations at the Carbohydrazide Moiety

The carbohydrazide group (-CO-NH-NH₂) is a versatile functional handle that can be readily modified through substitution or used as a synthon for constructing new heterocyclic systems.

N-Substitution Patterns of the Hydrazide Group

The terminal nitrogen of the hydrazide group is a potent nucleophile and readily reacts with electrophiles, most commonly carbonyl compounds. The condensation reaction of a carbohydrazide with various aldehydes and ketones is a widely used method to produce N-substituted hydrazide-hydrazone derivatives. ajgreenchem.comnih.gov This reaction is typically catalyzed by a small amount of acid, such as glacial acetic acid, in a suitable solvent like ethanol (B145695). ajgreenchem.com This straightforward modification allows for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships. For instance, 4-methyl-1,2,3-thiadiazole-5-carbohydrazide has been reacted with a series of 3-alkyl-2,6-diarylpiperidin-4-ones to generate a library of complex hydrazones. nih.gov

Formation of Carbohydrazide-Based Heterocycles

The carbohydrazide moiety is a valuable precursor for the synthesis of other five-membered heterocycles. By reacting the carbohydrazide with different reagents, new rings can be formed, effectively transforming the functional group into a new heterocyclic system.

1,3,4-Thiadiazoles: Carbohydrazides can be converted into thiosemicarbazides by reaction with isothiocyanates. semanticscholar.org These thiosemicarbazide intermediates can then be cyclized, for example, using acetic anhydride (B1165640), to form 4,5-dihydro-1,3,4-thiadiazole derivatives. nih.govnih.gov A series of indole-based 1,3,4-thiadiazoles were synthesized by first converting an indole (B1671886) carbohydrazide to its thio-analogue with Lawesson's reagent, which was then cyclized with various aldehydes in the presence of POCl₃. d-nb.info

1,3,4-Oxadiazoles and 1,3-Thiazolidinones: N-acylated fluoral hydrazones, derived from the reaction of carbohydrazides with fluoral hydrate (B1144303), serve as substrates for further heterocyclization. clockss.org Treatment of these hydrazones with acetic anhydride yields 3-acetyl-2,3-dihydro-2-trifluoromethyl-1,3,4-oxadiazoles, while reaction with mercaptoacetic acid leads to the formation of 2-trifluoromethyl-1,3-thiazolidinone derivatives. clockss.org

Triazoles and Thiadiazines: 1,2,3-Triazole-4-carbohydrazides have been used as building blocks for more complex systems. Reaction with carbon disulfide followed by hydrazine (B178648) hydrate yields a 4H-1,2,4-triazole-3-thiol. This intermediate can be further reacted with α-bromoketones to construct fused 7H- mdpi.comCurrent time information in Bangalore, IN.rsc.orgtriazolo[3,4-b] mdpi.comCurrent time information in Bangalore, IN.nih.govthiadiazine ring systems. researchgate.net

| Starting Moiety | Reagent(s) | Resulting Heterocycle | Reference |

|---|---|---|---|

| Carbohydrazide | 1. Phenyl isothiocyanate 2. Hydrazonoyl chlorides | 1,3,4-Thiadiazole | semanticscholar.org |

| Thiosemicarbazide (from Carbohydrazide) | Acetic anhydride | 4,5-Dihydro-1,3,4-thiadiazole | nih.govnih.gov |

| N-Acylated Hydrazone (from Carbohydrazide) | Acetic anhydride | 1,3,4-Oxadiazole | clockss.org |

| N-Acylated Hydrazone (from Carbohydrazide) | Mercaptoacetic acid | 1,3-Thiazolidinone | clockss.org |

| Carbohydrazide | 1. Carbon disulfide 2. Hydrazine hydrate 3. α-Bromoketone | mdpi.comCurrent time information in Bangalore, IN.rsc.orgTriazolo[3,4-b] mdpi.comCurrent time information in Bangalore, IN.nih.govthiadiazine | researchgate.net |

Construction of Hybrid and Conjugate Systems

A prominent strategy in modern medicinal chemistry is the creation of hybrid molecules, which covalently link two or more distinct pharmacophoric scaffolds. The goal is to develop multifunctional compounds with potentially synergistic or novel activities. 1,2,5-Thiadiazole-3-carbohydrazide and its derivatives are frequently used as one of the key components in constructing such hybrids.

Researchers have successfully synthesized a variety of hybrid structures:

Indole-Thiadiazole Hybrids: A series of indole-based thiadiazole analogues were synthesized by linking the two heterocycles, demonstrating the feasibility of this conjugate system. d-nb.info

Indazole-Thiadiazole Hybrids: Starting from 5-methyl-1H-indazole-3-carboxylic acid, a series of indazole-based thiadiazole hybrid derivatives were prepared and characterized. nih.gov

Thiadiazole-Coumarin Hybrids: Thiadiazole sulfonamides have been conjugated with coumarin (B35378) moieties to create novel chemical entities. arabjchem.org In a different approach, thiazolidinone-coumarin derivatives have also been synthesized through a molecular hybridization strategy. researchgate.net

Thiadiazole-Carbazole Hybrids: Novel 1,2,4-thiadiazole (B1232254) derivatives have been linked to 1,3,4-thiadiazole-carbazole scaffolds. researchgate.net

Thiadiazole-Thiazole Hybrids: Hybrid molecules incorporating both a 1,3,4-thiadiazole and a thiazole (B1198619) ring have been synthesized from thiazole carbohydrazide precursors. semanticscholar.org

Indole-Thiadiazole Conjugates

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The conjugation of an indole moiety with a 1,2,5-thiadiazole ring via an N-acylhydrazone linker represents a logical approach to creating novel hybrid molecules.

The design of these conjugates involves the reaction of this compound with an indole derivative bearing an aldehyde or ketone functional group. A common and commercially available reactant for this purpose is indole-3-carboxaldehyde (B46971) or its substituted analogues. The synthesis proceeds via a condensation reaction, where the nucleophilic amino group of the carbohydrazide attacks the electrophilic carbonyl carbon of the indole aldehyde, followed by dehydration to form a stable C=N double bond, resulting in the N-acylhydrazone linkage. utar.edu.myresearchgate.net

General Synthetic Scheme:

Table 1: Proposed Synthesis of Indole-Thiadiazole Conjugates

| Reactant 1 | Reactant 2 (Indole Derivative) | Product Type |

| This compound | Indole-3-carboxaldehyde | (E/Z)-N'-(1H-indol-3-ylmethylene)-1,2,5-thiadiazole-3-carbohydrazide |

| This compound | 5-Bromoindole-3-carboxaldehyde | (E/Z)-N'-((5-bromo-1H-indol-3-yl)methylene)-1,2,5-thiadiazole-3-carbohydrazide |

| This compound | 1-Methylindole-3-carboxaldehyde | (E/Z)-N'-((1-methyl-1H-indol-3-yl)methylene)-1,2,5-thiadiazole-3-carbohydrazide |

| This compound | 3-Acetylindole | (E/Z)-N'-(1-(1H-indol-3-yl)ethylidene)-1,2,5-thiadiazole-3-carbohydrazide |

Carbazole-Thiadiazole Hybrids

Carbazole (B46965) and its derivatives are known for their significant biological activities, including anticancer and antimicrobial properties. Hybridizing the carbazole scaffold with 1,2,5-thiadiazole through an N-acylhydrazone bridge is a promising strategy for developing new chemical entities.

The synthetic design for these hybrids is analogous to that of the indole conjugates. It involves the condensation of this compound with a carbazole derivative functionalized with a carbonyl group, such as 9-ethyl-9H-carbazole-3-carboxaldehyde or 3-acetyl-9-ethylcarbazole. acgpubs.orguobaghdad.edu.iq The reaction forms a stable hydrazone linkage, covalently connecting the two heterocyclic systems. While the direct synthesis from this compound is a logical projection, related syntheses, such as the reaction of 2-(9H-carbazol-9-yl)acetohydrazide with various acid chlorides, demonstrate the feasibility of forming amide and hydrazone linkages on the carbazole core. acgpubs.orgglobalresearchonline.net

General Synthetic Scheme:

Table 2: Proposed Synthesis of Carbazole-Thiadiazole Hybrids

| Reactant 1 | Reactant 2 (Carbazole Derivative) | Product Type |

| This compound | 9-Ethyl-9H-carbazole-3-carboxaldehyde | (E/Z)-N'-((9-ethyl-9H-carbazol-3-yl)methylene)-1,2,5-thiadiazole-3-carbohydrazide |

| This compound | 4-(9H-Carbazol-9-yl)benzaldehyde | (E/Z)-N'-(4-(9H-carbazol-9-yl)benzylidene)-1,2,5-thiadiazole-3-carbohydrazide |

| This compound | 3-Acetyl-9-ethylcarbazole | (E/Z)-N'-(1-(9-ethyl-9H-carbazol-3-yl)ethylidene)-1,2,5-thiadiazole-3-carbohydrazide |

Piperazine-Thiadiazole Systems

The piperazine (B1678402) ring is a common structural motif in many clinically used drugs, valued for its ability to improve pharmacokinetic properties and act as a linker between different pharmacophores. nih.gov The creation of piperazine-thiadiazole systems requires a strategic approach, as the parent piperazine scaffold lacks a suitable carbonyl group for direct condensation.

The design of these systems necessitates the use of a piperazine derivative functionalized with an aldehyde. Commercially available reagents like 1-piperazinecarboxaldehyde or N-Boc-protected analogues such as 1-Boc-piperidine-4-carboxaldehyde (a close structural analogue) can serve as the carbonyl-containing component. sigmaaldrich.comthegoodscentscompany.com The condensation reaction with this compound would proceed to form the N-acylhydrazone, linking the thiadiazole ring to the piperazine heterocycle. Subsequent removal of any protecting groups (e.g., Boc) would yield the final target hybrid.

General Synthetic Scheme:

Table 3: Proposed Synthesis of Piperazine-Thiadiazole Systems

| Reactant 1 | Reactant 2 (Piperazine Derivative) | Product Type |

| This compound | 1-Piperazinecarboxaldehyde | (E/Z)-N'-(piperazin-1-ylmethylene)-1,2,5-thiadiazole-3-carbohydrazide |

| This compound | 1-Formyl-4-methylpiperazine | (E/Z)-N'-((4-methylpiperazin-1-yl)methylene)-1,2,5-thiadiazole-3-carbohydrazide |

| This compound | 1-Boc-piperidine-4-carboxaldehyde | tert-Butyl 4-(((2-(1,2,5-thiadiazole-3-carbonyl)hydrazono)methyl)piperidine-1-carboxylate |

Conjugation with Other Bioactive Scaffolds

The N-acylhydrazone linkage strategy can be broadly applied to conjugate this compound with a wide array of other bioactive scaffolds, provided they possess or can be modified to include a reactive carbonyl group. This molecular hybridization approach allows for the combination of the physicochemical and pharmacological properties of the thiadiazole with other established pharmacophores like quinoline, coumarin, or thiazole.

Quinoline-Thiadiazole Conjugates: Quinoline-based aldehydes, such as quinoline-4-carboxaldehyde, can be condensed with this compound to yield quinoline-thiadiazole hydrazones. Such hybrids are of interest for developing new antimicrobial or anticancer agents. eurekaselect.comnih.gov

Coumarin-Thiadiazole Conjugates: Coumarins are a class of natural products with diverse biological activities. Aldehyde-substituted coumarins, like coumarin-3-carboxaldehyde, can react with the carbohydrazide to form coumarin-thiadiazole hybrids, which have been explored as potential enzyme inhibitors. researchgate.netnih.gov

Thiazole-Thiadiazole Conjugates: The thiazole ring is another important heterocycle in medicinal chemistry. Thiazole-4-carboxaldehyde can be used as the carbonyl component to be linked with the 1,2,5-thiadiazole carbohydrazide, creating novel dual-heterocycle systems. researchgate.netmdpi.com

The synthesis in all cases follows the general principle of acid-catalyzed condensation to form the N-acylhydrazone bridge. mdpi.comresearchgate.net

Table 4: Proposed Synthesis of Hybrids with Other Bioactive Scaffolds

| Reactant 1 | Reactant 2 (Bioactive Aldehyde) | Product Type | Potential Activity Class |

| This compound | Quinoline-4-carboxaldehyde | (E/Z)-N'-(quinolin-4-ylmethylene)-1,2,5-thiadiazole-3-carbohydrazide | Anticancer, Antifungal eurekaselect.com |

| This compound | Coumarin-3-carboxaldehyde | (E/Z)-N'-((2-oxo-2H-chromen-3-yl)methylene)-1,2,5-thiadiazole-3-carbohydrazide | Enzyme Inhibition researchgate.net |

| This compound | Thiazole-4-carboxaldehyde | (E/Z)-N'-(thiazol-4-ylmethylene)-1,2,5-thiadiazole-3-carbohydrazide | Antimicrobial mdpi.com |

| This compound | 4-Formylphenylboronic acid | (E/Z)-N'-(4-boronobenzylidene)-1,2,5-thiadiazole-3-carbohydrazide | Boron-based Therapeutics |

Structure Activity Relationship Sar Studies in in Vitro Biological Contexts

Correlating Structural Modifications with In Vitro Biological Activities

The biological activity of 1,2,5-thiadiazole-3-carbohydrazide derivatives is intrinsically linked to their molecular structure. Modifications to different parts of the molecule, including the thiadiazole ring, the carbohydrazide (B1668358) linker, and any terminal substituents, can lead to significant changes in their in vitro efficacy against various biological targets.

One of the most common strategies in medicinal chemistry is the formation of hydrazones (Schiff bases) by reacting the terminal hydrazide group with various aldehydes and ketones. This introduces a diverse range of substituents, allowing for a systematic investigation of the impact of steric, electronic, and lipophilic properties on biological activity. For the broader class of thiadiazole derivatives, this approach has been widely used to develop compounds with anticancer, antimicrobial, and enzyme inhibitory activities.

For instance, in studies on related heterocyclic compounds, the introduction of aromatic or heteroaromatic rings through the hydrazone linkage can lead to enhanced biological activity. The nature and position of substituents on these rings are critical. Electron-donating or electron-withdrawing groups can modulate the electronic environment of the entire molecule, affecting its ability to interact with biological targets.

Influence of Substituents on Molecular Interactions with Biological Targets

The substituents on the this compound scaffold play a crucial role in defining the types of interactions the molecule can form with its biological target. These interactions, which include hydrogen bonding, hydrophobic interactions, and electrostatic interactions, are fundamental to the compound's mechanism of action.

The carbohydrazide moiety itself is a key pharmacophoric feature, capable of acting as both a hydrogen bond donor and acceptor. The N-H and C=O groups can form crucial hydrogen bonds with amino acid residues in the active site of an enzyme or the binding pocket of a receptor. When the carbohydrazide is converted to a hydrazone, the resulting imine nitrogen can also participate in hydrogen bonding.

Substituents introduced, for example, through the formation of Schiff bases, can have a profound impact on molecular interactions. A bulky substituent might provide a better fit in a large hydrophobic pocket of a target protein, thereby increasing binding affinity. Conversely, a smaller substituent might be necessary for accessing a narrow active site. The electronic properties of the substituents are also critical. An electron-withdrawing group on an aromatic ring can enhance pi-stacking interactions, while polar substituents can form additional hydrogen bonds or electrostatic interactions.

Mechanistic Hypotheses Derived from SAR Analysis

Based on the structure-activity relationships observed for the broader class of thiadiazole derivatives, several mechanistic hypotheses can be proposed for the biological activity of this compound analogs.

A common mechanism of action for many biologically active heterocyclic compounds is the inhibition of specific enzymes. The SAR data can provide clues as to which enzymes might be targeted. For example, if derivatives with chelating functionalities show high activity, it might suggest that the compounds are inhibiting a metalloenzyme by binding to the metal cofactor.

In the context of anticancer activity, thiadiazole derivatives have been shown to target various cellular processes, including cell cycle progression and signal transduction pathways. A detailed SAR study could reveal which structural features are important for a particular mode of action. For instance, if compounds with a planar aromatic substituent are particularly potent, it might suggest an intercalating interaction with DNA.

Furthermore, the ability of the carbohydrazide moiety and its derivatives to form multiple hydrogen bonds suggests that these compounds could be competitive inhibitors of enzymes that have substrates with similar hydrogen bonding patterns. By mimicking the natural substrate, the inhibitor can bind to the active site and block its function.

A thorough SAR analysis, supported by computational modeling and docking studies, would be essential to formulate and validate these mechanistic hypotheses. By understanding how structural modifications affect biological activity and molecular interactions, it is possible to rationally design more potent and selective derivatives of this compound for specific therapeutic applications.

Mechanistic Biological Studies in Vitro : Molecular Interactions and Targets

Enzyme Inhibition Studies

The 1,2,5-thiadiazole (B1195012) nucleus has been incorporated into various molecular structures to assess their inhibitory effects on a range of enzymes.

β-Glucuronidase Inhibition

Based on the available scientific literature, no specific in vitro studies on the β-Glucuronidase inhibitory activity of 1,2,5-Thiadiazole-3-carbohydrazide or its direct derivatives have been reported. Research on thiadiazole-based compounds as β-glucuronidase inhibitors has primarily focused on other isomers, such as 1,3,4-thiadiazole (B1197879) derivatives.

Acetylcholinesterase (AChE) Inhibition

Derivatives of the 1,2,5-thiadiazole scaffold have shown potential as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the hydrolysis of the neurotransmitter acetylcholine. Studies on fused-ring systems incorporating this scaffold, such as benzo[c] nih.govdntb.gov.uamdpi.comthiadiazole derivatives, have been conducted. For instance, 5-((4-methoxyphenyl)thio)benzo[c] nih.govdntb.gov.uamdpi.comthiadiazole (MTDZ) was reported to exhibit AChE inhibitory activity. mdpi.com This suggests that the 1,2,5-thiadiazole core can be a valuable component in the design of new AChE inhibitors. mdpi.com

Tyrosinase Enzyme Inhibition

No specific research detailing the in vitro inhibitory effects of this compound or its derivatives on the tyrosinase enzyme was identified in the provided search results. Studies on tyrosinase inhibition by thiadiazole compounds have generally centered on the 1,3,4-thiadiazole isomer.

Protein Kinase and Related Enzyme Inhibition

While direct inhibition of protein kinases by this compound is not extensively documented, derivatives of the broader benzo[c] nih.govdntb.gov.uamdpi.comthiadiazole class have been identified as potent inhibitors of protein tyrosine phosphatases (PTPs). PTPs are enzymes that, in opposition to protein kinases, dephosphorylate proteins and are crucial in regulating signal transduction pathways. Their dysregulation is linked to various diseases, including cancer.

Specifically, the Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) has been identified as a target. nih.govresearchgate.net SHP2 is an oncogenic phosphatase, making it a promising target for the development of novel anti-cancer agents. nih.gov In one study, a series of benzo[c] nih.govdntb.gov.uamdpi.comthiadiazole derivatives were synthesized and evaluated for their inhibitory activity against SHP2 and the related PTP1B. nih.govmdpi.com The representative compound 11g from this series demonstrated a notable inhibitory activity against SHP2 with an IC₅₀ value of 2.11 ± 0.99 μM. nih.gov This compound also showed a 25-fold selectivity for SHP2 over PTP1B. nih.gov

Table 1: In Vitro SHP2 Inhibition by a Benzo[c] nih.govdntb.gov.uamdpi.comthiadiazole Derivative

| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity |

|---|---|---|---|

| 11g | SHP2 | 2.11 ± 0.99 | 25-fold over PTP1B |

Ligand-Target Binding Characterization In Vitro

The characterization of how a ligand binds to its target is crucial for understanding its mechanism of action. While molecular docking studies have been employed to predict the binding modes of various thiadiazole isomers with their respective targets, specific in vitro ligand-target binding characterization for this compound with the enzymes listed above is not detailed in the available research. For the benzo[c] nih.govdntb.gov.uamdpi.comthiadiazole derivatives targeting SHP2, a scaffold-hopping strategy based on known PTP1B inhibitors was used in their design, implying a rational approach to target engagement. nih.gov

Hydrogen Bonding Networks with Active Site Residues

The thiadiazole ring and its associated functional groups, particularly the carbohydrazide (B1668358) moiety, are adept at forming hydrogen bonds with amino acid residues within the catalytic pockets of enzymes. The nitrogen atoms within the thiadiazole ring, the carbonyl oxygen, and the amine hydrogens of the hydrazide group can all act as hydrogen bond acceptors or donors.

Molecular docking studies on various thiadiazole derivatives have illustrated these interactions. For instance, certain 1,3,4-thiadiazole derivatives designed as protein kinase inhibitors have been shown to form hydrogen bonds with residues such as GLU588, SER412, and GLY410 in the kinase domain active site. scispace.com Similarly, benzimidazole-thiadiazole hybrids form a hydrogen bond between the benzimidazole (B57391) ring's hydrogen and the MET508 residue of Candida sterol 14-α demethylase (CYP51). nih.gov In studies of matrix metalloproteinase (MMP) inhibitors, nitrogen atoms in the 1,3,4-thiadiazole-2-thione moiety form specific hydrogen bonds with conserved structural elements of the enzyme. nih.gov Other research on benzothiazole (B30560) hybrids bearing a 1,3,4-thiadiazole scaffold identified hydrogen bonding with GLU885 and ASP1046 residues in the VEGFR-2 kinase active site. mdpi.com These examples underscore the capacity of the thiadiazole scaffold to anchor within a target protein's active site, a key step in exerting its biological effect.

Table 1: Examples of Hydrogen Bonding in Thiadiazole Derivatives

Hydrophobic and π-π Interactions with Enzyme Pockets

Beyond hydrogen bonding, the aromatic nature of the thiadiazole ring facilitates hydrophobic and π-π interactions with nonpolar amino acid residues in the enzyme's binding pocket. These interactions are critical for the stability of the enzyme-inhibitor complex.

Studies on drug-1,3,4-thiadiazole conjugates as acetylcholinesterase (AChE) inhibitors revealed π-π interactions with key aromatic residues such as Tyr124, Trp286, and Tyr341. diva-portal.org In the case of stromelysin inhibitors, strong hydrophobic interactions between the thiadiazole compounds and the side chain of Tyrosine-155 were identified as a key determinant of selectivity. nih.gov Furthermore, molecular docking of certain 1,3,4-thiadiazole derivatives into the active site of E. coli DNA gyrase B showed hydrophobic interactions involving the phenyl group of the derivatives. rsc.org In another example, the aryl moiety of a benzothiazole-thiadiazole hybrid was found to interact with ARG1027, ASP1028, and PRO1068 in a hydrophobic pocket of the VEGFR-2 enzyme. mdpi.com

Table 2: Examples of Hydrophobic and π-π Interactions in Thiadiazole Derivatives

General Mechanisms of Action against Cellular Pathways (excluding clinical implications)

The molecular interactions detailed above translate into the disruption of critical cellular pathways. Thiadiazole derivatives have been shown to act through several mechanisms.

One notable mechanism involves the covalent modification of enzymes. For example, 3,4-disubstituted 1,2,5-thiadiazole carbamates are competitive, time-dependent inhibitors of lysosomal acid lipase (B570770) (LAL). nih.gov The proposed mechanism is the carbamoylation of the catalytic serine residue in the enzyme's active site, which transiently inactivates the enzyme. nih.gov This mode of action is shared by related compounds that inhibit other serine hydrolases like fatty acid amide hydrolase (FAAH). core.ac.uk

Another significant mechanism is the inhibition of protein kinases, which are central regulators of cell signaling. iscience.in Derivatives of the 1,3,4-thiadiazole class have demonstrated activity as protein kinase inhibitors, which can interrupt signaling cascades responsible for cell growth and proliferation. iscience.in

Furthermore, thiadiazole compounds have been found to interfere with nucleic acid synthesis. The structural similarity of the 1,3,4-thiadiazole ring to pyrimidine, a core component of nucleic acids, allows these compounds to disrupt DNA replication processes. dovepress.comnih.gov Some derivatives have been shown to inhibit both RNA and DNA synthesis without a significant effect on protein synthesis. dovepress.com

In the context of cancer cell biology, thiadiazole derivatives have demonstrated the ability to disrupt the cell cycle. Analogs of 1,2,3-thiadiazole (B1210528), for instance, have been shown to inhibit tubulin polymerization, a process essential for mitotic spindle formation. nih.gov This disruption leads to cell cycle arrest in the G2/M phase and can induce apoptosis. nih.gov Other derivatives have been observed to cause cell cycle arrest in the G0/G1 or sub-G1 phase, leading to apoptosis or necrosis, respectively. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,3,4-Thiadiazole |

| 1,2,3-Thiadiazole |

| 1,3,4-Thiadiazole-2-thione |

| Anthra[1,2-c] scispace.comnih.govnih.govthiadiazole-6,11-dione |

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the geometry and electronic properties of molecules. researchgate.net DFT has been widely accepted as a reliable and effective method for computing molecular structure, vibrational frequencies, and energies. researchgate.net For thiadiazole derivatives, these calculations help in understanding the intrinsic properties that govern their chemical behavior and biological activity.

DFT is employed to determine the electronic structure of thiadiazole derivatives by calculating key molecular orbital energies. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The HOMO energy (EHOMO) indicates the molecule's ability to donate electrons, while the LUMO energy (ELUMO) reflects its electron-accepting capability. researchgate.net The energy gap (ΔE = ELUMO - EHOMO) between these frontier orbitals is a critical parameter for determining molecular reactivity and stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Theoretical studies on related thiadiazole structures reveal how substituents influence these electronic properties. For instance, investigations into various substituted 1,3,4-thiadiazoles have shown that parameters like chemical hardness, softness, and electrophilicity can be calculated to predict their behavior. chimicatechnoacta.ru The molecular electrostatic potential (MEP) map is another valuable tool derived from DFT, which illustrates the charge distribution on the molecule's surface, identifying electrophilic (positive) and nucleophilic (negative) sites. researchgate.net This is crucial for understanding intermolecular interactions, such as how the molecule might bind to a biological target. researchgate.net Studies on compounds like tetrakis(1,2,5-thiadiazole)porphyrazine show that the electron-withdrawing nature of the thiadiazole ring significantly influences charge distribution and the geometry of the entire molecular system. nih.gov

Table 1: Representative Quantum Chemical Parameters Calculated for Thiadiazole Derivatives using DFT (Note: Data is illustrative, based on various thiadiazole derivatives, not specifically 1,2,5-Thiadiazole-3-carbohydrazide, for which specific data is not available.)

| Parameter | Description | Typical Calculated Value Range | Reference |

| EHOMO | Highest Occupied Molecular Orbital Energy | -6.0 to -7.5 eV | researchgate.netresearchgate.net |

| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -1.5 to -2.5 eV | researchgate.netresearchgate.net |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 4.0 to 5.5 eV | researchgate.net |

| Dipole Moment (µ) | Measure of molecular polarity | 2.0 to 8.0 Debye | researchgate.net |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.0 to 2.8 eV | chimicatechnoacta.ru |

| Electrophilicity (ω) | Capacity to accept electrons | 1.5 to 3.0 eV | chimicatechnoacta.ru |

The carbohydrazide (B1668358) moiety of this compound allows for conformational flexibility and the potential for tautomerism. Conformational analysis, often performed using DFT, investigates the different spatial arrangements of the molecule (rotamers) that arise from rotation around single bonds, such as the C-C and C-N bonds connecting the hydrazide group to the thiadiazole ring. iu.edu.sa Studies on similar structures, like 5-amino-3-(methylthio)-1-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carbonitrile, have identified multiple possible conformers, with calculations determining the most stable isomer based on its relative energy. iu.edu.saiu.edu.sa